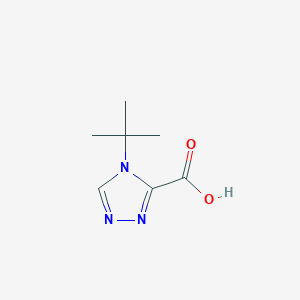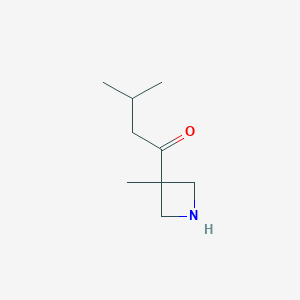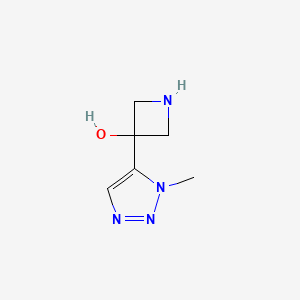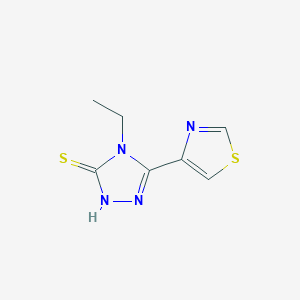![molecular formula C9H10BrN3 B13159826 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13159826.png)
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine is an organic compound that features a brominated pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1H-pyrrolo[3,2-b]pyridine with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures . The resulting 6-bromo-1H-pyrrolo[3,2-b]pyridine is then reacted with ethanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine has been studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs). It has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis . Additionally, it has applications in the development of new therapeutic agents for cancer treatment and other diseases involving abnormal kinase activity .
Mechanism of Action
The compound exerts its effects by binding to the active site of kinases, particularly FGFRs, and inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell proliferation and survival . The molecular targets include the tyrosine kinase domain of FGFRs, and the pathways involved are the RAS-MEK-ERK and PI3K-Akt pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,2-b]pyridine derivatives
Uniqueness
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethanamine group, which enhances its binding affinity and selectivity for FGFRs compared to other similar compounds . This makes it a valuable scaffold for the development of targeted cancer therapies.
Properties
Molecular Formula |
C9H10BrN3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H10BrN3/c10-7-3-8-9(13-5-7)6(1-2-11)4-12-8/h3-5,12H,1-2,11H2 |
InChI Key |
ZZTLKABEAYIVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2CCN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)


![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)




![N-[(3,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B13159801.png)
![{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13159804.png)


